![molecular formula C17H17ClO2 B6404601 5-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% CAS No. 1261952-13-9](/img/structure/B6404601.png)
5-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%
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Overview
Description
5-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%, is a synthetic organic compound that has been used in a variety of scientific applications. The compound is a white crystalline solid with a melting point of around 100°C and a molecular weight of 272.53 g/mol. It is a chlorinated derivative of benzoic acid and is used in a variety of research applications, including synthesis, biochemical and physiological studies, and drug development.
Scientific Research Applications
5-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%, has been used in a variety of scientific research applications. The compound has been used as a building block for the synthesis of various organic molecules, including pharmaceuticals, pesticides, and dyes. It has also been used in biochemical and physiological studies to investigate the action of various enzymes and hormones. Additionally, the compound has been used in drug development studies to investigate the effects of various compounds on the human body.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%, is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and hormones, which can lead to a variety of biochemical and physiological effects. Additionally, the compound has been shown to have an affinity for certain receptors in the body, which may be responsible for its pharmacological effects.
Biochemical and Physiological Effects
5-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%, has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes and hormones, which can lead to a variety of physiological effects. Additionally, the compound has been shown to have an affinity for certain receptors in the body, which may be responsible for its pharmacological effects.
Advantages and Limitations for Lab Experiments
The use of 5-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%, in laboratory experiments has a number of advantages and limitations. One advantage is that the compound is generally non-toxic and has a low level of reactivity. Additionally, the compound is relatively inexpensive and easy to obtain. However, the compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound has a limited shelf life, which can be a limitation when using it in long-term experiments.
Future Directions
There are a number of potential future directions for the use of 5-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%. One potential direction is the development of new synthetic methods for the production of the compound. Additionally, further research into the biochemical and physiological effects of the compound could lead to the development of new drugs and therapies. Finally, further research into the structure and reactivity of the compound could lead to new applications in organic synthesis.
Synthesis Methods
The synthesis of 5-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%, can be achieved through a variety of methods. One method involves the reaction of 4-t-butylphenol with chlorine in an inert atmosphere. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, and yields the desired product in high yield. Another method involves the reaction of 4-t-butylphenol with thionyl chloride in the presence of a catalyst, such as aluminum chloride. This method also yields the desired product in high yield.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,3)14-6-4-11(5-7-14)12-8-13(16(19)20)10-15(18)9-12/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLOVKGOMTYJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690597 |
Source
|
Record name | 4'-tert-Butyl-5-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-13-9 |
Source
|
Record name | 4'-tert-Butyl-5-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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